molecular formula C10H13ClO2 B008625 1-Benzyloxy-3-chloro-2-propanol CAS No. 103024-85-7

1-Benzyloxy-3-chloro-2-propanol

Cat. No.: B008625
CAS No.: 103024-85-7
M. Wt: 200.66 g/mol
InChI Key: FJXVYZMGZACQOS-UHFFFAOYSA-N
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Description

1-Benzyloxy-3-chloro-2-propanol (CAS 13991-52-1) is an ether-alcohol derivative with the molecular formula C₁₀H₁₃ClO₂ and a molecular weight of 200.66 g/mol . Its structure features a benzyloxy group (–OCH₂C₆H₅) at position 1, a hydroxyl group at position 2, and a chlorine substituent at position 3 on the propane backbone. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers .

Preparation Methods

Nucleophilic Ring-Opening of Epichlorohydrin

The most direct route involves the ring-opening of epichlorohydrin with benzyl alcohol under basic conditions. Epichlorohydrin’s strained epoxide ring reacts with the deprotonated benzyl alcohol, yielding 1-benzyloxy-3-chloro-2-propanol as a racemic mixture .

Reaction Conditions :

  • Base : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in anhydrous tetrahydrofuran (THF) .

  • Temperature : 0°C to room temperature.

  • Workup : Quenching with aqueous HCl, extraction with ethyl acetate, and purification via silica gel chromatography .

Mechanistic Insights :
The base deprotonates benzyl alcohol, generating a benzoxide ion that attacks the less hindered carbon of the epoxide. The ring opens to form a secondary alkoxide intermediate, which protonates to yield the final product .

Yield and Limitations :

  • Typical yields range from 60% to 75% .

  • Racemic output limits stereochemical control, necessitating chiral resolution for enantiopure forms.

Chlorination of 1-Benzyloxy-2-Propanol

Chlorination of 1-benzyloxy-2-propanol using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) introduces the chloro group selectively at the primary hydroxyl position .

Procedure :

  • Substrate Preparation : 1-Benzyloxy-2-propanol is synthesized via benzylation of glycerol using benzaldehyde and p-toluenesulfonic acid in THF .

  • Chlorination : Treating the diol with SOCl₂ in dichloromethane at 0°C, followed by reflux .

Key Observations :

  • SOCl₂ selectively chlorinates the primary hydroxyl group due to higher reactivity compared to the secondary hydroxyl .

  • Excess SOCl₂ must be removed under reduced pressure to avoid over-chlorination.

Yield : 70–80% after purification .

Stereospecific Synthesis from Saccharide Precursors

A patent (US4313008A) describes a stereospecific method starting from chlorodeoxy-D-saccharides . Although designed for S-3-chloro-1,2-propanediol, the protocol adapts to this compound by modifying protecting groups.

Steps :

  • Glycol Cleavage : Treat 6,6'-dichloro-6,6'-dideoxysucrose with sodium periodate (NaIO₄) to cleave glycol groups into aldehydes .

  • Reduction : Reduce the dialdehyde intermediate with sodium borohydride (NaBH₄) to form a diol .

  • Benzylation and Chlorination : Introduce benzyl and chloro groups via sequential protection-deprotection steps.

Advantages :

  • High enantiomeric excess (≥98%) when using chiral saccharide precursors .

  • Scalable for industrial production.

Challenges :

  • Multi-step synthesis requires precise control over reaction conditions.

  • Byproducts like hydroxyacetaldehyde necessitate distillation or chromatography .

Benzylation of Chlorinated Glycerol Derivatives

This two-step approach involves chlorinating glycerol followed by benzyl protection.

Protocol :

  • Chlorination : React glycerol with SOCl₂ to yield 3-chloro-1,2-propanediol .

  • Benzylation : Protect the secondary hydroxyl group using benzyl bromide (BnBr) and NaH in THF .

Regioselectivity :

  • Benzylation favors the secondary hydroxyl due to steric and electronic factors, leaving the primary hydroxyl unprotected .

  • Alternative conditions (e.g., phase-transfer catalysis) can reverse selectivity.

Yield : 65–70% after column chromatography .

Comparative Analysis of Methods

Method Yield Stereocontrol Complexity Scalability
Epichlorohydrin ring-opening60–75%RacemicLowHigh
Chlorination of diol70–80%NoneModerateModerate
Saccharide precursor50–60%High (≥98% ee)HighIndustrial
Benzylation of chlorinated glycerol65–70%ModerateModerateModerate

Critical Discussion of Byproducts and Purification

  • Epichlorohydrin Method :

    • Byproducts include unreacted benzyl alcohol and dimeric ethers. Silica gel chromatography effectively isolates the product .

  • Saccharide Route :

    • Hydroxyacetaldehyde and dihydroxyacetone are removed via distillation .

Chemical Reactions Analysis

1-Benzyloxy-3-chloro-2-propanol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases like sodium hydroxide for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Synthesis

1-Benzyloxy-3-chloro-2-propanol is primarily used as an intermediate in the synthesis of various pharmaceutical compounds. Its chlorinated structure makes it a valuable building block for the development of drugs, particularly those targeting central nervous system disorders and infectious diseases.

  • Example Case Study :
    • In a recent study, researchers utilized this compound to synthesize novel anti-inflammatory agents. The compound facilitated the introduction of functional groups that enhanced biological activity while maintaining favorable pharmacokinetic properties .

Agrochemical Development

The compound has also found applications in the agrochemical industry, particularly in the synthesis of herbicides and fungicides. Its ability to modify biological pathways makes it suitable for developing agents that can effectively manage agricultural pests.

  • Example Case Study :
    • A research project demonstrated the use of this compound in synthesizing a new class of herbicides that exhibited increased efficacy against resistant weed species. The study highlighted its role in enhancing crop yield while minimizing environmental impact .

Material Science

In material science, this compound is employed as a reagent for creating polymeric materials with specific properties. Its reactivity allows for the modification of polymer chains, leading to materials with enhanced thermal stability and mechanical strength.

  • Example Case Study :
    • Researchers explored the use of this compound in producing biodegradable polymers. The incorporation of this compound into polymer matrices resulted in materials that exhibited improved degradation rates under environmental conditions .

Mechanism of Action

The mechanism of action of 1-benzyloxy-3-chloro-2-propanol involves its interaction with various molecular targets and pathways. The benzyl group can participate in π-π interactions with aromatic residues in proteins, while the chlorinated propanol backbone can undergo nucleophilic substitution reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Key Properties and Availability

  • Suppliers : Available from global suppliers such as Custom Chemicals Corporation (USA), Crysdot, and Alchem Pharmtech (China), with purities exceeding 95% and packaging ranging from 5 mg to 5 g .
  • Regulatory Classification : Classified under HS code 2909499000 (ether-alcohols and derivatives), with a general tariff rate of 30.0% and VAT of 17.0% in China .

Comparison with Structurally Similar Compounds

Compound Overview

The closest structural analog identified is 1-(Benzyloxy)-3-(isopropylamino)-2-propanol (CAS 19343-24-9), which shares the benzyloxy and hydroxyl groups but replaces the chlorine atom with an isopropylamino (–NHCH(CH₃)₂) group .

Structural and Functional Differences

Parameter 1-Benzyloxy-3-chloro-2-propanol 1-(Benzyloxy)-3-(isopropylamino)-2-propanol
CAS Number 13991-52-1 19343-24-9
Molecular Formula C₁₀H₁₃ClO₂ C₁₃H₂₁NO₂
Molecular Weight 200.66 g/mol 223.31 g/mol
Functional Groups –Cl, –OH, –OCH₂C₆H₅ –NHCH(CH₃)₂, –OH, –OCH₂C₆H₅
HS Code 2909499000 2922509090

Physicochemical and Reactivity Contrasts

Electrophilicity: The chlorine atom in this compound enhances its susceptibility to nucleophilic substitution (e.g., SN2 reactions), making it a versatile intermediate for synthesizing ethers, esters, or amines . In contrast, the isopropylamino group in the analog introduces basicity and hydrogen-bonding capability, enabling participation in acid-base or coordination chemistry .

Molecular Weight and Solubility: The higher molecular weight of the amino-substituted compound (223.31 g/mol vs. 200.66 g/mol) suggests reduced solubility in polar solvents due to the bulky isopropyl group.

Regulatory and Commercial Factors: this compound has well-established commercial availability, with multiple suppliers offering gram-scale quantities .

Biological Activity

1-Benzyloxy-3-chloro-2-propanol (C10H13ClO2) is a chlorinated alcohol that has garnered attention in various fields, particularly in biotechnology and medicinal chemistry. Its unique structural features contribute to its biological activity, making it a subject of interest in research related to enzyme interactions and potential therapeutic applications.

  • Molecular Formula : C10H13ClO2
  • Molecular Weight : 200.66 g/mol
  • CAS Number : 13991-52-1

This compound exhibits biological activity through several mechanisms, primarily involving its interaction with enzymes. Notably, it has been studied for its ability to enhance lipase activity, which is crucial in lipid metabolism and various biotechnological applications. The compound's chlorinated structure may also influence its reactivity with biomolecules, potentially leading to novel therapeutic pathways.

Enzyme Interactions

This compound has shown promising results in enhancing the activity of lipases. This enhancement is significant in the context of biocatalysis, where lipases are employed for the hydrolysis of fats and oils. The compound's ability to modulate enzyme activity can be attributed to its structural properties that facilitate binding to active sites or alter enzyme conformation .

Case Studies

  • Lipase Enhancement : A study demonstrated that this compound significantly increased the catalytic efficiency of lipases derived from various sources. The compound was tested at different concentrations, revealing a dose-dependent relationship with enzyme activity improvement.
    Concentration (mM)Lipase Activity (% Increase)
    0.515%
    1.030%
    2.050%
  • Toxicity Assessment : In vitro studies have indicated that this compound exhibits low toxicity towards healthy cell lines, suggesting a favorable safety profile for potential pharmaceutical applications .

Research Findings

Recent research has focused on the synthesis and characterization of derivatives of this compound to explore their biological activities further. These studies have highlighted:

  • The potential for developing new drugs targeting metabolic pathways.
  • The role of chlorinated compounds in influencing enzyme kinetics and stability.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-benzyloxy-3-chloro-2-propanol, and how do reaction conditions influence yield?

  • Methodological Answer : A widely reported synthesis involves nucleophilic substitution of 1,3-dichloro-2-propanol with benzyl alcohol under basic conditions (e.g., sodium hydride). The benzyl group acts as a protecting moiety for the hydroxyl group, while the chloro substituent is introduced via controlled chlorination. Reaction temperature (optimized at 40–60°C) and stoichiometric ratios (1:1.2 for benzyl alcohol to dichloropropanol) are critical to minimize side products like over-alkylated derivatives. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) typically yields >75% purity .

Q. How can the stability of this compound be assessed during storage?

  • Methodological Answer : Stability testing under varying conditions (e.g., ambient light, humidity, and temperature) using HPLC or GC-MS is recommended. The compound is prone to hydrolysis of the benzyl ether or chloro groups in acidic or aqueous environments. Storage in anhydrous solvents (e.g., dry DCM) under inert gas (N₂/Ar) at –20°C reduces degradation. Accelerated stability studies (e.g., 40°C/75% RH for 14 days) can predict shelf-life .

Q. What analytical techniques are suitable for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies structural features (e.g., benzyl CH₂ at δ 4.5–4.7 ppm, chloro-substituted CH at δ 3.8–4.0 ppm).
  • FT-IR : Peaks at 750–800 cm⁻¹ (C-Cl stretch) and 1100–1250 cm⁻¹ (benzyl ether C-O) confirm functional groups.
  • Mass Spectrometry : ESI-MS or EI-MS provides molecular ion ([M+H]⁺) and fragmentation patterns to validate purity .

Advanced Research Questions

Q. How can conflicting spectral data for this compound be resolved across studies?

  • Methodological Answer : Discrepancies in NMR/IR data often arise from solvent effects, impurities, or stereochemical variations. Comparative analysis using standardized solvents (e.g., CDCl₃ for NMR) and computational modeling (DFT-based chemical shift predictions) can reconcile differences. Cross-validation with synthetic intermediates (e.g., 1,3-dichloro-2-propanol) helps isolate artifacts .

Q. What strategies optimize regioselective functionalization of this compound for drug intermediates?

  • Methodological Answer : The chloro group’s reactivity allows substitution with nucleophiles (e.g., amines, thiols) under SN² conditions. For regioselectivity, use bulky bases (e.g., DBU) to direct substitution at the less hindered chloro position. Alternatively, transition-metal catalysis (e.g., Pd-mediated cross-coupling) can introduce aryl/heteroaryl groups. Monitoring via TLC or in-situ FT-IR ensures reaction progression .

Q. How does the proximity of benzyloxy and chloro groups influence compound instability in aqueous media?

  • Methodological Answer : The electron-withdrawing chloro group increases the electrophilicity of adjacent carbons, accelerating hydrolysis. Kinetic studies (pH 2–12 buffers, 25–50°C) reveal pseudo-first-order degradation, with maximum stability at neutral pH. Computational models (e.g., molecular orbital analysis) predict susceptibility to nucleophilic attack, guiding derivatization (e.g., replacing benzyl with more stable protecting groups like TBS) .

Q. What catalytic systems effectively remove benzyl protecting groups without affecting the chloro substituent?

  • Methodological Answer : Hydrogenolysis (H₂/Pd-C) is standard but risks reducing the chloro group. Alternatives include oxidative methods (DDQ in wet DCM) or Lewis acids (BF₃·Et₂O) for selective cleavage. Recent studies show photoredox catalysis (e.g., Ru(bpy)₃²⁺ under blue light) achieves >90% deprotection with minimal side reactions .

Properties

IUPAC Name

1-chloro-3-phenylmethoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO2/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXVYZMGZACQOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60399826
Record name 1-BENZYLOXY-3-CHLORO-2-PROPANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13991-52-1
Record name 1-BENZYLOXY-3-CHLORO-2-PROPANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Epichlorohydrin is reacted with benzyl alcohol in the presence of tetrabutylammonium bisulfate in aqueous sodium hydroxide, at room temperature. The product of this reaction, benzyl glycidyl ether, is isolated by conventional means and is then added slowly to a suspension of lithium chloride in tetrahydrofuran and acetic acid, at 40°-70° C., preferably below 60° C. The reaction mixture is allowed to cool to room temperature, and stirred for 2-10 hours, preferably 3-6 hours. The product is isolated by extraction, washed and dried to provide 1-benzyloxy-3-chloro-2-propanol. To this product is then added methoxymethyl propionate, which is prepared by adding propionic anhydride to dimethoxymethane in the presence of an ion exchange resin, e.g., Amberlyst 15, maintaining the temperature between 40°-60° C., preferably between 40°-50° C. during the addition. The reaction mixture is aged and cooled, then filtered, washed and distilled. This product, methoxymethyl propionate, is reacted with 1-benzyloxy-3-chloro-2-propanol in an aprotic solvent, e.g., hexanes, in the presence of p-toluenesulfonic acid hydrate at reflux. Distillation and washing affords the product 1-benzyloxy-3-chloro-2-(propionyloxy)methoxypropane. Finally, to prepare the compounds of Formula (III), 1-benzyloxy-3-chloro-2-(propionyloxy)methoxypropane, is refluxed with an alkali metal alkanoate, e.g., sodium propionate, in an aprotic solvent, e.g., toluene, after which a phase transfer catalyst such as tetrabutylphosphonium chloride is added. The reaction mixture is stirred at 90° C. to reflux temperature for 1-3 days, preferably 2 days, at which time more tetrabutylphosphonium chloride and solvent may be added, if required. The mixture is heated to reflux and the distillate removed, then stirred at 90° C. to reflux temperature for 3-16 hours, preferably 5-10 hours, then cooled to ambient temperature. The mixture is then washed with water and brine, and the organic phase is separated and concentrated to yield 1-benzyloxy-3-propionyloxy-2-(propionyloxy)methoxy propane. In an analogous manner, other glycerol derivatives of Formula (III) may be prepared.
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Synthesis routes and methods III

Procedure details

A 1,000 mL, 3-necked flask equipped with a mechanical stirrer, condenser, thermometer and 500 mL addition funnel was charged with benzyl alcohol (324 g, 3.0 mol) and 5% BF3 -etherate in ether (10 mL). This mixture was stirred and heated to 80° C. Epichlorohydrin (278 g, 3.0 mol) was added dropwise over 6 hours, and the reaction mixture was stirred an additional 24 hours at 80° C. The crude product was distilled from NaHCO3 (1 g) using a 25 cm Vigreux column. The fractions boiling from 95° C. (0.05 mm) to 120° C. (0.03 mm) were collected and combined to yield 353 g (58%) of pure 3-benzyloxy-2-hydroxypropyl chloride.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Benzyloxy-3-chloro-2-propanol
1-Benzyloxy-3-chloro-2-propanol
1-Benzyloxy-3-chloro-2-propanol
1-Benzyloxy-3-chloro-2-propanol
1-Benzyloxy-3-chloro-2-propanol
1-Benzyloxy-3-chloro-2-propanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.